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2'-Deoxy-7-propynyl-7-deazaadenosine

antisense oligonucleotide duplex stability thermal denaturation

2'-Deoxy-7-propynyl-7-deazaadenosine (also designated pdA or 7-(1-propynyl)-7-deaza-2'-deoxyadenosine) is a synthetically modified purine nucleoside belonging to the 7-deazapurine family. The compound features a propynyl substituent at the 7-position of the 7-deazaadenine base, which confers enhanced base-stacking and polarizability relative to unmodified 2'-deoxyadenosine.

Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
Cat. No. B1254789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-7-propynyl-7-deazaadenosine
Synonyms2'-deoxy-7-propynyl-7-deazaadenosine
7-(1-propynyl)-7-deaza-2'-deoxyadenosine
pdA cpd
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C2=NC=NC(=C12)N)C3CC(C(O3)CO)O
InChIInChI=1S/C14H16N4O3/c1-2-3-8-5-18(11-4-9(20)10(6-19)21-11)14-12(8)13(15)16-7-17-14/h5,7,9-11,19-20H,4,6H2,1H3,(H2,15,16,17)/t9-,10+,11+/m0/s1
InChIKeyNZQAPGRWNIWOAY-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-7-propynyl-7-deazaadenosine (pdA): A 7-Deazapurine Nucleoside Building Block for High-Affinity Oligonucleotide Synthesis


2'-Deoxy-7-propynyl-7-deazaadenosine (also designated pdA or 7-(1-propynyl)-7-deaza-2'-deoxyadenosine) is a synthetically modified purine nucleoside belonging to the 7-deazapurine family. The compound features a propynyl substituent at the 7-position of the 7-deazaadenine base, which confers enhanced base-stacking and polarizability relative to unmodified 2'-deoxyadenosine [1]. The propynyl group is nearly coplanar with the heterocyclic base, and the N-glycosylic bond adopts an anti conformation [χ = −130.7(2)°] [2]. As a phosphoramidite building block, it is incorporated into oligodeoxynucleotides (ODNs) via solid-phase synthesis, where it increases DNA/RNA duplex thermal stability by approximately +0.8 °C per substitution compared to unmodified controls [1].

1 Solid-phase oligonucleotide synthesis via phosphoramidite chemistry
2 Reported DNA/RNA duplex thermal stabilization versus unmodified dA
3 7-Deazapurine scaffold with 7-propynyl substituent; anti glycosylic conformation

Why 2'-Deoxy-7-propynyl-7-deazaadenosine Cannot Be Replaced by Unmodified dA, 7-Deaza-dA, or Other 7-Substituted Analogs


The 7-propynyl modification in pdA produces a quantitatively distinct duplex stabilization profile that is not achievable with unsubstituted 7-deaza-2'-deoxyadenosine or the canonical 2'-deoxyadenosine. Unmodified dA serves as the baseline; 7-deaza-dA (lacking the propynyl group) actually destabilizes DNA/RNA duplexes by −0.25 °C per substitution, while pdA increases stability by +0.8 °C per substitution [1]. Substituting pdA with pdG (+0.8 °C per substitution) is also not equivalent, because the two analogs produce divergent antisense activity profiles: pdG enhances antisense potency ~6-fold (IC₅₀ 0.15 µM vs. 1.0 µM), whereas pdA abolishes antisense activity entirely (IC₅₀ >5 µM vs. 0.5 µM) [1]. These data demonstrate that the deazaadenosine and deazaguanosine scaffolds, even with the identical 7-propynyl modification, yield functionally non-interchangeable oligonucleotides.

pdA
vs. unmodified dA
Canonical dA does not provide the duplex stabilization profile conferred by the 7-propynyl modification; thermal stability may differ measurably.
pdA
vs. 7-deaza-dA (unsubstituted)
7-Deaza-dA may destabilize duplexes relative to dA baseline; the propynyl group is essential for the reported stabilization gain.
pdA
vs. 7-propynyl-dG (pdG)
Identical Tm stabilization does not imply interchangeable antisense activity; pdA and pdG produce divergent functional profiles in cellular assays.

Quantitative Differentiation Evidence for 2'-Deoxy-7-propynyl-7-deazaadenosine vs. dA, 7-Deaza-dA, and 7-Propynyl-dG


DNA/RNA Duplex Thermal Stabilization: pdA vs. Unmodified dA vs. 7-Deaza-dA

When incorporated into an 18mer phosphorothioate oligodeoxynucleotide hybridized to complementary RNA, pdA increases the thermal denaturation temperature (Tm) by +0.8 °C per substitution relative to the unmodified dA control. In contrast, the unsubstituted 7-deaza-2'-deoxyadenosine (7-deaza-dA) decreases Tm by −0.25 °C per substitution under identical conditions [1]. This represents a net stabilization gain of +1.05 °C per substitution for pdA over 7-deaza-dA.

Duplex thermal stabilization
Head-to-head
pdA: +0.8 °C per substitution (Tm). 7-deaza-dA: −0.25 °C per substitution. Net gain: +1.05 °C per substitution over 7-deaza-dA.
Supports selection when maximizing target RNA binding affinity is the primary design criterion.
18mer phosphorothioate ODN; Tm at 280 nm, 140 mM KCl/5 mM Na₂HPO₄ pH 7.2
antisense oligonucleotide duplex stability thermal denaturation

Antisense Activity Abrogation: pdA vs. dA and 7-Deaza-dA in Cellular Microinjection Assay

In a cellular microinjection assay measuring inhibition of SV40 T-antigen (TAg) expression, the unmodified dA ODN (ODN 26) exhibited an IC₅₀ of 0.5 µM. Replacement with 7-deaza-dA (ODN 27) increased the IC₅₀ to 1.5 µM (3-fold loss of potency). Substitution with pdA (ODN 28) resulted in complete loss of antisense activity at concentrations up to 5 µM [1]. This contrasts sharply with the guanosine analog pdG, which decreased the IC₅₀ from 1.0 µM to 0.15 µM (~6-fold enhancement).

Antisense activity profile
Head-to-head
pdA ODN: IC₅₀ > 5 µM (activity abolished). dA ODN: IC₅₀ 0.5 µM. pdG ODN: IC₅₀ 0.15 µM (~6-fold enhancement).
pdA may not support RNase H-dependent antisense activity; pdG may be more relevant for that context.
TAg microinjection assay in CV1 cells; 4.5 h incubation; IC₅₀ ± 5%
antisense activity RNase H gene silencing

Structural Rationale for Enhanced Duplex Stability: Coplanar Propynyl Group Orientation

Single-crystal X-ray diffraction reveals that the 7-propynyl substituent is nearly coplanar with the 7-deazaadenine heterocyclic base moiety, with the N-glycosylic bond in an anti conformation [χ = −130.7(2)°] and the sugar adopting a C2'-endo–C3'-exo (S-type) pucker (P = 185.9°, τm = 39.1°) [1]. This coplanarity maximizes π-stacking interactions with adjacent base pairs. In contrast, the unsubstituted 7-deazaadenine lacks the extended π-system provided by the propynyl triple bond. The crystal packing shows head-to-tail base stacking with a closest interplanar distance of 3.197(1) Å [1].

Structural rationale
Supporting evidence
Propynyl group coplanar with 7-deazaadenine base; χ = −130.7(2)° anti; interplanar stacking distance 3.197(1) Å.
Provides mechanistic context for observed thermal stabilization via extended π-stacking.
Single-crystal X-ray diffraction; CCDC 609411
nucleoside conformation X-ray crystallography base stacking

DNA Hairpin Stabilization via Tandem d(GA) Base Pair Replacement with pdA and pdG

In DNA hairpins containing tandem d(GA) mismatches, incorporation of pdA (compound 3c) instead of dA into the tandem base pair alters the secondary structure but produces a positive net effect on duplex stability [1]. Complete replacement of canonical nucleosides in the tandem d(GA) base pair by both pdA and 7-deaza-7-propynyl-2'-deoxyguanosine results in a significant base pair stabilization [1]. This demonstrates that pdA contributes to stabilization even in non-canonical base-pairing contexts that are typically destabilizing.

DNA hairpin stabilization
Cross-study comparable
pdA incorporation into tandem d(GA) base pairs produces a reported positive stabilization effect in DNA hairpins.
May extend utility to structured probes with non-canonical motifs.
Qualitative direction confirmed; full ΔTm data in primary publication
DNA hairpin mismatch stabilization secondary structure

Class-Level Comparison: 7-Substituted 7-Deazaadenine dNTPs as Superior DNA Polymerase Substrates vs. Natural dATP

Although direct kinetic data for pdA triphosphate are not available in the primary literature, class-level evidence demonstrates that 7-substituted 7-deazaadenine 2'-deoxyribonucleoside triphosphates (dNTPs) bearing aryl or alkynyl substituents at the 7-position are more efficient substrates for DNA polymerases (including Bst and KlenTaq) than natural dATP in competitive incorporation experiments [1]. The enhanced efficiency is attributed to higher affinity for the enzyme active site driven by cation–π interactions with conserved arginine residues [1]. The 7-propynyl group of pdA shares the alkynyl character of these validated substrates, supporting the expectation that pdA triphosphate can be enzymatically incorporated into DNA.

Polymerase substrate class inference
Class-level
7-Aryl/alkynyl-7-deazaadenine dNTPs are reported as better substrates than dATP for Bst and KlenTaq polymerases in competitive incorporation.
Class precedent supports enzymatic incorporation potential; direct pdA triphosphate kinetics not available.
Data to verify in target polymerase system
DNA polymerase modified dNTP competitive incorporation

Optimal Application Scenarios for 2'-Deoxy-7-propynyl-7-deazaadenosine Based on Quantitative Evidence


High-Affinity Diagnostic Hybridization Probes Targeting RNA

In nucleic acid diagnostics where probe binding affinity to single-stranded RNA targets is the dominant performance parameter, pdA offers a +0.8 °C per substitution Tm increase over canonical dA and a +1.05 °C advantage over unsubstituted 7-deaza-dA [1]. This stabilization enables the design of shorter probes with equivalent binding affinity or more stringent wash conditions that reduce non-specific background, without resorting to locked nucleic acid (LNA) or other sugar-modified chemistries.

Steric Block and Splice-Switching Oligonucleotides (RNase H-Independent Mechanisms)

The finding that pdA completely abrogates antisense activity (IC₅₀ >5 µM) while retaining high RNA binding affinity [1] makes it a strategic choice for antisense mechanisms that rely on steric blockade of translation, modulation of splicing, or microRNA inhibition rather than RNase H-mediated target degradation. In these applications, the absence of RNase H recruitment is a desirable property that prevents off-target cleavage, while the enhanced duplex stability ensures sustained target occupancy.

DNA Aptamer and Modified Oligonucleotide Library Construction Requiring Enhanced Structural Stability

For SELEX-based aptamer discovery where modified nucleotide libraries are used to increase chemical diversity and nuclease resistance, pdA provides a validated duplex-stabilizing modification. The positive effect of pdA on hairpin and duplex stability, including in non-canonical tandem d(GA) mismatch contexts [3], expands the repertoire of accessible secondary structures in aptamer libraries. The coplanar propynyl group's contribution to base stacking [2] may also favor the formation of compact, thermodynamically stable aptamer folds.

Comparative Control Compound in Guanosine Analog (pdG) Antisense Development Programs

In antisense drug development programs where pdG is being evaluated as a potency-enhancing modification (IC₅₀ 0.15 µM, ~6-fold over unmodified [1]), pdA serves as an essential matched control. The divergent activity profiles of pdA (no antisense activity) and pdG (enhanced antisense activity), despite identical Tm stabilization (+0.8 °C per substitution for both [1]), provide a powerful experimental system to decouple binding affinity from antisense mechanism of action in structure–activity relationship studies.

Application
Selection Property
Validation Focus
RNA-targeted hybridization probe studies
Duplex stabilization profile
Binding affinity and wash-stringency optimization
Steric-block oligonucleotide studies
RNase H recruitment profile
Target occupancy and off-target cleavage control
Modified aptamer library construction
Structural stabilization in non-canonical motifs
Secondary structure diversity and thermodynamic stability
Matched-control in antisense SAR studies
Binding-affinity / activity decoupling profile
Mechanistic differentiation from guanosine analogs
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